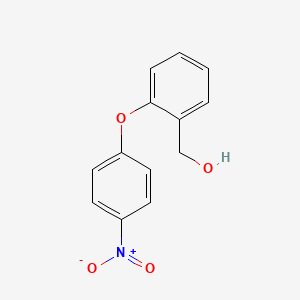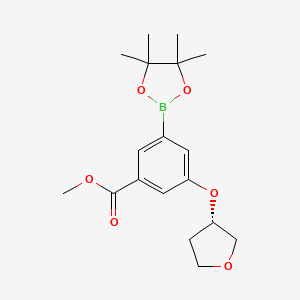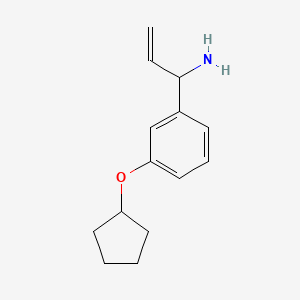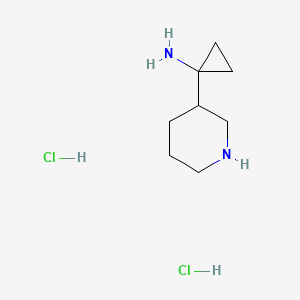
2-Methylbut-3-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbut-3-ynoic acid is an organic compound with the molecular formula C5H6O2 It is a branched-chain alkyne carboxylic acid, characterized by the presence of a triple bond between the third and fourth carbon atoms and a methyl group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylbut-3-ynoic acid can be synthesized through several methods. One common synthetic route involves the alkylation of propargyl bromide with isobutyraldehyde, followed by oxidation to form the desired acid. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic processes that involve the use of metal catalysts such as palladium or nickel. These catalysts facilitate the coupling reactions necessary to form the alkyne structure. The reaction conditions often involve elevated temperatures and pressures to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbut-3-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Reagents like sodium amide (NaNH2) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methylbut-3-enoic acid or 2-methylbutanoic acid.
Reduction: Formation of 2-methylbut-2-enoic acid or 2-methylbutanoic acid.
Substitution: Formation of various substituted alkyne derivatives.
Applications De Recherche Scientifique
2-Methylbut-3-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-Methylbut-3-ynoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The alkyne group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and affect cellular pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbut-3-enoic acid: Similar structure but with a double bond instead of a triple bond.
2-Methylbutanoic acid: Lacks the alkyne group, making it less reactive in certain chemical reactions.
3-Methylbut-2-enoic acid: Similar structure but with the double bond in a different position.
Uniqueness
2-Methylbut-3-ynoic acid is unique due to the presence of the alkyne group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Propriétés
Formule moléculaire |
C5H6O2 |
|---|---|
Poids moléculaire |
98.10 g/mol |
Nom IUPAC |
2-methylbut-3-ynoic acid |
InChI |
InChI=1S/C5H6O2/c1-3-4(2)5(6)7/h1,4H,2H3,(H,6,7) |
Clé InChI |
XYSJPUFCXCNEJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C#C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(R)-1-(6-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B13034182.png)
![7,7-Difluoro-5-thia-2-azaspiro[3.4]octane hcl](/img/structure/B13034183.png)





![2,6-diaminothieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B13034227.png)
